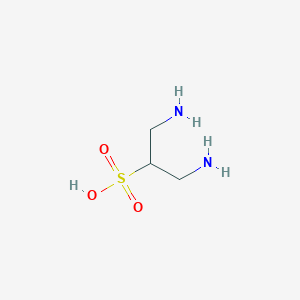
1,3-Diaminopropane-2-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diaminopropane-2-sulfonic acid is an organic compound with the molecular formula C3H10N2O3S. It contains two primary amine groups and a sulfonic acid group, making it a versatile molecule in various chemical reactions and applications. This compound is known for its ability to form stable complexes with metal ions and its use in various industrial and research applications.
準備方法
The synthesis of 1,3-diaminopropane-2-sulfonic acid typically involves the reaction of 1,3-diaminopropane with a sulfonating agent. One common method is the reaction of 1,3-diaminopropane with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is carefully controlled to prevent decomposition of the product. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
化学反応の分析
1,3-Diaminopropane-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives, which are useful in various industrial applications.
Substitution: The amine groups can participate in nucleophilic substitution reactions, allowing the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions include sulfonamides, sulfonic acid derivatives, and various substituted amines.
科学的研究の応用
1,3-Diaminopropane-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination complexes.
Biology: The compound is used in the study of enzyme mechanisms and as a stabilizing agent for proteins and nucleic acids.
Industry: The compound is used in the production of polymers, surfactants, and as a catalyst in various chemical processes.
作用機序
The mechanism by which 1,3-diaminopropane-2-sulfonic acid exerts its effects is primarily through its ability to form stable complexes with metal ions. The amine groups can coordinate with metal ions, while the sulfonic acid group provides additional stability through ionic interactions. This makes the compound useful in applications requiring metal ion chelation and stabilization.
類似化合物との比較
1,3-Diaminopropane-2-sulfonic acid can be compared with other similar compounds such as:
1,3-Diaminopropane: Lacks the sulfonic acid group, making it less versatile in certain applications.
1,2-Diaminopropane: An isomer with different reactivity and coordination properties.
Ethylenediamine: A smaller diamine with different chelation properties.
Putrescine (1,4-diaminobutane): A longer chain diamine with different biological roles and applications. The presence of the sulfonic acid group in this compound provides unique properties, such as enhanced solubility in water and the ability to form stronger complexes with metal ions, making it distinct from these similar compounds.
特性
CAS番号 |
56892-15-0 |
|---|---|
分子式 |
C3H10N2O3S |
分子量 |
154.19 g/mol |
IUPAC名 |
1,3-diaminopropane-2-sulfonic acid |
InChI |
InChI=1S/C3H10N2O3S/c4-1-3(2-5)9(6,7)8/h3H,1-2,4-5H2,(H,6,7,8) |
InChIキー |
GUBJRAKLUHROMO-UHFFFAOYSA-N |
正規SMILES |
C(C(CN)S(=O)(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Diphenyl-9H-indeno[2,1-c]pyridine](/img/structure/B14635747.png)
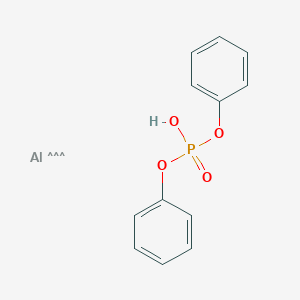
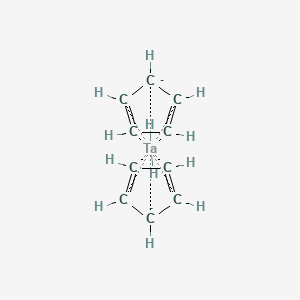

![6,7-Dihydro-5H-indeno[5,6-b]thiophene](/img/structure/B14635773.png)

![4-(2-{[Methyl(phenyl)carbamoyl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B14635786.png)
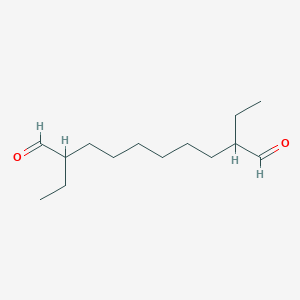
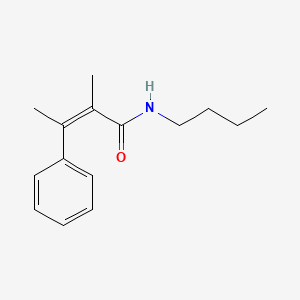

![3-[(5-Amino-2-methylcyclohexyl)amino]propanenitrile](/img/structure/B14635809.png)
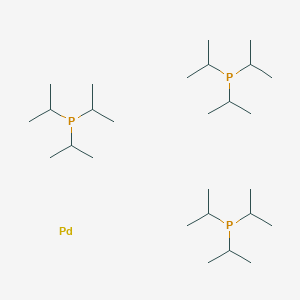

![1H-Indazole-4,7-dione, 3,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14635837.png)
